(S)-2-Amino-3-cyclobutylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-cyclobutylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679470 |

Source

|

| Record name | 3-Cyclobutyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201593-65-8 |

Source

|

| Record name | 3-Cyclobutyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-cyclobutylpropanoic Acid

Introduction

In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) represent a critical class of molecules that offer a vast and fertile ground for therapeutic innovation. These unique building blocks, not found in the canonical set of 22 proteinogenic amino acids, provide medicinal chemists with the tools to modulate the pharmacological properties of peptide-based drugs, enhancing their stability, potency, and bioavailability.[1] Among the diverse array of NPAAs, (S)-2-Amino-3-cyclobutylpropanoic acid stands out as a compound of significant interest. Its distinct structural feature, a cyclobutyl group, imparts specific conformational constraints and lipophilic character, making it a valuable component in the design of novel therapeutics.

This technical guide provides a comprehensive exploration of the core basic properties of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical characteristics that govern its behavior in biological systems. By synthesizing theoretical principles with practical experimental insights, this guide aims to equip the reader with a thorough understanding of this promising NPAA.

Physicochemical Properties and Basicity

The basicity of an amino acid is a fundamental property that dictates its charge state at a given pH, thereby influencing its solubility, lipophilicity, and interactions with biological targets. For this compound, its basic character is primarily attributed to the alpha-amino group.

Chemical Structure and its Influence on Basicity

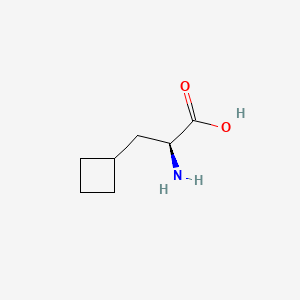

The molecular structure of this compound features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a cyclobutylmethyl side chain. The presence of both an acidic (carboxyl) and a basic (amino) group makes it an amphoteric molecule.[2]

Caption: Chemical structure of this compound.

The basicity of the amino group is influenced by the electron-donating or withdrawing nature of the adjacent groups. In this case, the alkyl side chain has a mild electron-donating effect, which slightly increases the electron density on the nitrogen atom, making it a stronger base compared to glycine.

Quantitative Assessment of Basicity

| Property | Predicted/Estimated Value | Rationale/Reference |

| pKa₁ (-COOH) | ~2.3 | Based on the pKa of alanine (2.34).[3][4] |

| pKa₂ (-NH₃⁺) | ~9.7 | Estimated based on the pKa of alanine (9.69).[3] |

| Isoelectric Point (pI) | ~6.0 | Calculated as (pKa₁ + pKa₂)/2.[5][6] |

| Predicted LogP | ~ -0.8 to -1.4 | Estimated based on the computed XLogP3-AA for (S)-2-Amino-3-cyclopentylpropanoic acid (-0.8) and the computed XLogP3 for the racemic mixture (-1.4).[7][8] |

Note: These values are estimations and should be confirmed by experimental determination.

At a pH below its pI, the molecule will carry a net positive charge, while at a pH above its pI, it will have a net negative charge. At the isoelectric point, the amino acid exists predominantly as a zwitterion with no net charge.[2][9] This property is critical for techniques like isoelectric focusing.

The cyclobutyl side chain contributes to the lipophilicity of the molecule. A higher LogP value compared to smaller aliphatic amino acids like alanine is expected, which can influence its ability to cross cell membranes.

Experimental Protocols for Characterization

To provide a comprehensive understanding, this section details the standard experimental procedures for determining the key physicochemical properties of this compound.

Potentiometric Titration for pKa Determination

This is a classic and accurate method for determining the pKa values of ionizable groups.

Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Protocol:

-

Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.

-

Titration with Acid:

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.

-

Calibrate a pH meter and place the electrode in the solution.

-

Titrate with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) of the acid.

-

Record the pH after each addition.

-

Continue the titration until the pH drops significantly.

-

-

Titration with Base:

-

Repeat the process with a fresh 20 mL aliquot of the amino acid solution, this time titrating with a standardized 0.1 M NaOH solution.

-

Continue the titration until the pH rises significantly.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations.

-

The first pKa (pKa₁) is the pH at the point where half of the carboxyl groups are deprotonated (during the base titration).

-

The second pKa (pKa₂) is the pH at the point where half of the amino groups are protonated (during the acid titration).

-

Caption: Workflow for pKa determination by potentiometric titration.

Shake-Flask Method for LogP/LogD Measurement

This method is the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD).

Principle: The compound is partitioned between two immiscible phases (typically n-octanol and water), and the concentration in each phase is measured at equilibrium. LogP is the logarithm of the ratio of the concentrations in the organic and aqueous phases for the neutral species. LogD is the ratio at a specific pH, accounting for all ionic species.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH for LogD) with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Let the phases separate completely.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

LogP (or LogD) = log ([Concentration in octanol] / [Concentration in aqueous phase])

-

Implications in Drug Development and Research

The basic properties of this compound have significant implications for its use in drug development.

-

Pharmacokinetics: The charge state of the molecule at physiological pH (around 7.4) will influence its absorption, distribution, metabolism, and excretion (ADME) profile. As the estimated pI is around 6.0, the molecule will carry a net negative charge at physiological pH, which can affect its ability to cross the blood-brain barrier and other biological membranes.

-

Formulation Development: The solubility of the compound is pH-dependent. Understanding its pKa values is crucial for developing stable and effective formulations. For instance, solubility is generally lowest at the isoelectric point.

-

Target Binding: The charge of the amino and carboxyl groups can play a critical role in forming ionic interactions with the active site of a target protein or enzyme.

-

Peptide Synthesis: As a building block for peptides, the cyclobutyl group can introduce conformational rigidity, which can lead to peptides with improved metabolic stability and receptor binding affinity.

Conclusion

This compound is a non-proteinogenic amino acid with promising potential in drug discovery. Its basic properties, governed by its amino and carboxylic acid moieties, are critical determinants of its physicochemical and biological behavior. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its expected properties based on theoretical principles and data from structural analogs. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its pKa and LogP values. A thorough understanding of these fundamental characteristics is paramount for the rational design and development of novel therapeutics incorporating this unique amino acid. Future research should focus on the experimental validation of these properties and the exploration of its applications in medicinal chemistry.

References

-

LibreTexts Chemistry. Amino Acids and Isoelectric Points. Available from: [Link]

-

Pearson+. Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... Available from: [Link]

-

Khan Academy. Isoelectric point and zwitterions. Available from: [Link]

-

Quora. Why is the isoelectric point of neutral amino acid less than 7? Available from: [Link]

-

Science Geek. Amino Acid pKa and pI Values. Available from: [Link]

-

Peptideweb.com. pKa and pI values of amino acids. Available from: [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). Available from: [Link]

-

PubChem. L-Alanine. Available from: [Link]

-

PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid. Available from: [Link]

-

PubChem. Alpha-Aminobutyric Acid. Available from: [Link]

-

PubChem. Beta-Aminobutyric Acid. Available from: [Link]

-

Wikipedia. Aminobutyric acid. Available from: [Link]

-

ResearchGate. Aminoacids of the cyclobutane series. Available from: [Link]

-

PubChem. 2-Amino-3-cyclobutylpropanoic acid. Available from: [Link]

-

PubMed. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Available from: [Link]

-

MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available from: [Link]

-

FooDB. Showing Compound D-2-Aminobutanoic acid (FDB012680). Available from: [Link]

-

ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Available from: [Link]

-

PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. Available from: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

-

PharmPK Discussion. More than two pka values. Available from: [Link]

-

Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions. Available from: [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]

-

Reddit. Chemical Effects of the R-Group on an Amino Acid? : r/Biochemistry. Available from: [Link]

-

IPC - Protein isoelectric point calculator. Available from: [Link]

-

YouTube. Isoelectric Point of Amino Acids with MCAT Shortcut. Available from: [Link]

Sources

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... | Study Prep in Pearson+ [pearson.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to (S)-2-Amino-3-cyclobutylpropanoic Acid

CAS Number: 1201593-65-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Amino-3-cyclobutylpropanoic acid, a non-canonical amino acid with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical identity, a proposed robust synthesis protocol, analytical characterization, and its prospective applications, particularly in peptide and peptidomimetic design.

Introduction: The Strategic Value of Cyclobutane-Containing Unnatural Amino Acids

This compound belongs to the expanding class of unnatural amino acids (UAAs) that are pivotal in modern drug discovery.[1] Unlike the 20 proteinogenic amino acids, UAAs offer novel side-chain functionalities and conformational properties that can be leveraged to enhance the therapeutic profiles of peptides and small molecules.

The incorporation of a cyclobutane moiety, as seen in this compound, is a strategic choice in medicinal chemistry. The cyclobutane ring serves as a unique bioisostere, often for aromatic rings, providing a three-dimensional, saturated alternative that can significantly improve key drug-like properties.[2] Its puckered conformation can lead to enhanced binding affinity by providing better complementarity to the binding pockets of target proteins.[2][3] Furthermore, the replacement of planar aromatic systems with sp³-rich scaffolds like cyclobutane is correlated with improved metabolic stability and aqueous solubility.[2] The rigid nature of the cyclobutane ring also imparts conformational constraints on the peptide backbone, which can stabilize specific secondary structures like β-turns and helices, a critical aspect in designing potent and selective peptide-based therapeutics.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 1201593-65-8 | Internal Data |

| Molecular Formula | C₇H₁₃NO₂ | Internal Data |

| Molecular Weight | 143.18 g/mol | Internal Data |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Purity | Typically ≥95% | Commercial Supplier Data |

| Storage Temperature | 2-8°C | Commercial Supplier Data |

| SMILES | NC(O)=O | Internal Data |

Asymmetric Synthesis Protocol

While various methods for the synthesis of unnatural amino acids exist, a highly effective and stereocontrolled approach for preparing this compound involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This method provides excellent control over the stereochemistry at the α-carbon.

Rationale for the Synthetic Strategy

The chosen synthetic route leverages a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. This is a well-established and reliable method for the synthesis of enantiomerically pure α-amino acids.[6][7] The use of a chiral auxiliary allows for the formation of a diastereomeric intermediate that can be purified, and subsequent removal of the auxiliary yields the desired enantiomer of the target amino acid.

Detailed Step-by-Step Protocol

Step 1: Formation of the Chiral Glycine Enolate Equivalent

A chiral auxiliary, such as a pseudoephedrine-derived glycinamide, is used to create a rigid chiral environment. The synthesis begins with the N-acylation of (1R,2S)-(-)-pseudoephedrine with bromoacetyl bromide to form the corresponding bromoacetamide. Subsequent displacement of the bromide with ammonia or an ammonia equivalent yields the pseudoephedrine glycinamide.

Step 2: Diastereoselective Alkylation

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the pseudoephedrine glycinamide in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to the solution to generate the chiral enolate.

-

After stirring for 30-60 minutes at -78°C, add a solution of cyclobutylmethyl bromide in anhydrous THF dropwise to the enolate solution.

-

Allow the reaction to proceed at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric product by column chromatography on silica gel.

Step 3: Hydrolysis and Liberation of the Amino Acid

-

Dissolve the purified diastereomeric product in a mixture of an appropriate solvent (e.g., dioxane or THF) and aqueous acid (e.g., 6M HCl).

-

Heat the mixture at reflux for several hours to hydrolyze the amide bond and cleave the chiral auxiliary.

-

After cooling to room temperature, wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

-

The aqueous layer containing the desired amino acid hydrochloride salt can be purified by ion-exchange chromatography.

-

Lyophilize the purified fractions to obtain this compound hydrochloride as a white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. While specific spectral data for this exact compound is not publicly available, representative data for a similar beta-alkylated alanine, β-Alanine, is provided for illustrative purposes.[8][9][10]

Expected ¹H NMR (in D₂O):

-

δ ~3.8-4.0 ppm (t, 1H): α-proton (CH-NH₂)

-

δ ~1.8-2.2 ppm (m, 2H): β-protons (CH₂-cyclobutyl)

-

δ ~1.5-2.0 ppm (m, 7H): Cyclobutyl protons

-

δ ~1.2-1.4 ppm (m, 2H): Cyclobutyl protons

Expected ¹³C NMR (in D₂O):

-

δ ~175-180 ppm: Carboxyl carbon (COOH)

-

δ ~55-60 ppm: α-carbon (CH-NH₂)

-

δ ~35-40 ppm: β-carbon (CH₂-cyclobutyl)

-

δ ~25-30 ppm: Cyclobutyl carbons

-

δ ~18-22 ppm: Cyclobutyl carbon

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 144.0968

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product. A suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column) should be used with an appropriate mobile phase to achieve separation of the (S) and (R) enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound make it a valuable building block for the development of novel therapeutics.

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences can induce specific conformational constraints.[4][5] The rigid cyclobutane ring can help to stabilize secondary structures such as β-turns or helices, which are often crucial for biological activity. This conformational restriction can lead to increased receptor binding affinity and selectivity. Furthermore, the non-natural side chain can enhance the metabolic stability of the peptide by making it less susceptible to proteolytic degradation.[1]

Bioisosteric Replacement

The cyclobutyl group can serve as a non-aromatic bioisostere for a phenyl ring.[2] This substitution can be advantageous in drug design by improving physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[2][11][12] The three-dimensional nature of the cyclobutane ring can also provide a better fit in certain receptor binding pockets compared to a flat aromatic ring.[2]

Development of Novel Pharmacophores

As a unique chemical entity, this compound can be used as a scaffold to develop novel pharmacophores. Its amino and carboxylic acid functionalities provide convenient handles for further chemical modification, allowing for the exploration of new chemical space in the search for potent and selective drug candidates. The cyclobutane ring itself can be further functionalized to introduce additional diversity and optimize interactions with biological targets.

Conclusion

This compound is a valuable and versatile unnatural amino acid with significant potential in drug discovery and development. Its unique structural and conformational properties, stemming from the presence of the cyclobutane ring, offer medicinal chemists a powerful tool to modulate the properties of peptides and small molecules. The proposed synthetic route provides a reliable method for its stereocontrolled preparation, and its incorporation into therapeutic candidates can lead to enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for novel and improved therapeutics continues to grow, the strategic use of UAAs like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Rutjes, F. P. J. T., & van der Kolk, M. R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2846–2854. [Link]

-

Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(38), 11215-11223. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.[Link]

-

Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

-

Carbonell, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

-

Murad, Y., & Al-Hiari, Y. M. (2014). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

-

Murad, Y., & Al-Hiari, Y. M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(2), 209-224. [Link]

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

-

Stepan, A. F., et al. (2012). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

-

Da Silveira, L. B., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Monatshefte für Chemie - Chemical Monthly, 151(6), 947-954. [Link]

-

Barandun, N., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8493-8507. [Link]

-

NPTEL. (n.d.). Lecture 29: Chiral Glycine Equivalent: Part II. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. [Link]

-

NPTEL. (n.d.). Lecture 28 - Chiral relay systems in amino acid derived enolate alkylation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1980-1987. [Link]

-

Kawabata, T. (2017). Memory of Chirality in Alkylation of a-Amino Acid Derivatives. Sciforum. [Link]

-

Juaristi, E., et al. (2008). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 3(4), 623-631. [Link]

-

University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. [Link]

-

Tugarinov, V., et al. (2012). Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins. Journal of the American Chemical Society, 134(22), 9201-9204. [Link]

-

Pálfy, M., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Chemical Biology, 2(6), 1547-1574. [Link]

-

Liu, X., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 12(3), 1122-1128. [Link]

-

Le Tiran, A., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 514-521. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. kcl.digimat.in [kcl.digimat.in]

- 7. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 8. bmse000159 Beta-Alanine at BMRB [bmrb.io]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]

- 10. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-2-Amino-3-cyclobutylpropanoic Acid: A Novel Building Block for Drug Discovery

Abstract

(S)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, represents a compelling structural motif for incorporation into novel therapeutic agents. Its unique cyclobutyl side chain imparts significant conformational rigidity, a feature increasingly sought after in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability of peptide and small-molecule drug candidates. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic importance of this unique amino acid. We will explore established principles for its stereoselective synthesis, analytical characterization, and discuss its potential applications in drug development, grounded in the broader context of unnatural amino acids in contemporary pharmaceutical research.

Introduction: The Strategic Value of Unnatural Amino Acids

The twenty canonical amino acids form the foundational chemical alphabet of life. However, the expansion of this alphabet through the inclusion of unnatural amino acids (UAAs) has emerged as a powerful strategy in drug discovery.[1] UAAs offer a vast chemical space beyond nature's confines, enabling the fine-tuning of molecular properties to overcome the limitations of traditional peptide and small-molecule therapeutics.[2] By introducing novel side chains, stereochemistries, and backbone geometries, researchers can engineer molecules with enhanced stability against enzymatic degradation, improved oral bioavailability, and precisely tailored pharmacological profiles.

This compound, also known as L-3-cyclobutylalanine, is a prime example of a UAA designed to leverage conformational constraint. The incorporation of a cyclobutyl moiety restricts the rotational freedom of the side chain, which can pre-organize a peptide or small molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to a significant increase in potency and selectivity. This guide will serve as a technical resource for researchers and drug development professionals interested in harnessing the potential of this promising building block.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the presence of a cyclobutyl ring attached to the β-carbon of an alanine backbone. The "(S)" designation indicates the stereochemistry at the α-carbon is analogous to that of naturally occurring L-amino acids.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-cyclobutylpropanoic acid |

| Synonyms | L-3-Cyclobutylalanine, (S)-3-Cyclobutylalanine |

| CAS Number | 1201593-65-8 |

| Molecular Formula | C₇H₁₃NO₂[3] |

| Molecular Weight | 143.18 g/mol [3] |

| SMILES | C1CC(C1)CN |

| InChI Key | SRGOJUDAJKUDAZ-LURJTMIESA-N |

Physicochemical Characteristics

Experimentally determined physicochemical data for this specific molecule is not widely available in peer-reviewed literature. The following table includes data from reliable chemical suppliers and predicted values, which serve as a useful guide for handling and experimental design.

| Property | Value/Information | Source |

| Physical Form | Solid, white to off-white powder | |

| Boiling Point | 274.0 ± 23.0 °C (Predicted) | [3] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.34 ± 0.10 (acid), 9.75 ± 0.10 (base) (Predicted) | [3] |

| Storage | Refrigerator (2-8°C), desiccated | [3] |

The puckered conformation of the cyclobutane ring is a key structural feature, influencing how the side chain interacts with its environment. This constrained geometry is hypothesized to be advantageous for filling hydrophobic pockets in target proteins.[4]

Caption: 2D representation of this compound.

Strategic Approach to Enantioselective Synthesis

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the target molecule and disconnects at the Cα-Cβ bond. This reveals a chiral glycine synthon and a cyclobutylmethyl halide as the key starting materials. The chirality at the α-carbon can be induced using a chiral auxiliary, such as a Schöllkopf or Evans auxiliary.

Caption: Retrosynthetic analysis for this compound.

Representative Synthetic Protocol

The following protocol is a representative, conceptual workflow based on established chemical transformations for the synthesis of analogous non-proteinogenic amino acids.

Step 1: Preparation of Cyclobutylmethyl Bromide

-

Rationale: Conversion of a commercially available alcohol to a more reactive electrophile (bromide) is a standard procedure to facilitate the subsequent alkylation reaction.

-

To a solution of cyclobutylmethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding water, and then extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclobutylmethyl bromide.

Step 2: Asymmetric Alkylation

-

Rationale: This is the key stereochemistry-defining step. A chiral auxiliary, such as a bis-lactim ether derived from L-valine (Schöllkopf auxiliary), is deprotonated to form a nucleophilic enolate, which then reacts with the prepared electrophile.

-

Dissolve the chiral bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the enolate.

-

Add the previously synthesized cyclobutylmethyl bromide to the enolate solution.

-

Allow the reaction to stir at -78 °C for several hours.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product.

Step 3: Hydrolysis and Deprotection

-

Rationale: Acidic hydrolysis is required to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the final amino acid.

-

Dissolve the crude product from Step 2 in dilute aqueous hydrochloric acid (e.g., 2 M HCl).

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis.

-

After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove the cleaved chiral auxiliary.

-

The aqueous layer is then concentrated under reduced pressure. The resulting crude product can be purified by ion-exchange chromatography or recrystallization to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized molecule. While experimental spectra for this specific compound are not publicly available, the following section describes the expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclobutyl ring protons. A distinct multiplet would correspond to the α-proton, and another multiplet for the diastereotopic β-protons. The amine and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxyl carbon, the α-carbon, the β-carbon (methylene bridge), and the carbons of the cyclobutyl ring.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.1.

Infrared (IR) Spectroscopy

-

The IR spectrum should exhibit characteristic absorption bands for the amine N-H stretching (around 3000-3300 cm⁻¹), the carboxylic acid O-H stretching (broad band around 2500-3300 cm⁻¹), and the carbonyl C=O stretching (around 1700-1725 cm⁻¹).

Potential Biological Significance and Applications in Drug Development

The true value of this compound lies in its potential to enhance the pharmacological properties of bioactive molecules. Its incorporation into peptides or small-molecule drugs can be guided by several strategic considerations.

Conformational Constraint and Pre-organization

The primary rationale for using cyclobutyl-containing amino acids is to introduce conformational rigidity.[4] This can lock a peptide backbone or a small molecule into a specific three-dimensional structure that is favorable for binding to a biological target. This pre-organization reduces the entropic cost of binding, potentially leading to a substantial increase in binding affinity.

Metabolic Stability

Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The steric bulk and unnatural structure of the cyclobutyl side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the therapeutic agent.

Modulation of Lipophilicity

The cyclobutyl group is a non-polar, hydrophobic moiety. Its introduction can increase the overall lipophilicity of a molecule, which can be advantageous for crossing cellular membranes and improving oral bioavailability.

Exploration of Novel Chemical Space

As a building block, this compound allows medicinal chemists to explore novel regions of chemical space. It can serve as an isostere for natural amino acids like leucine or valine, but with a distinct conformational profile, potentially leading to improved selectivity for the target receptor or enzyme over related off-targets. For instance, cyclobutane-containing amino acids have been explored for their potential protective properties against UV radiation and have been found in various bioactive natural products.[1]

Caption: The strategic role of this compound in drug design.

Conclusion

This compound is a valuable, non-proteinogenic amino acid that offers medicinal chemists a powerful tool for rational drug design. Its defining structural feature—a conformationally constrained cyclobutyl side chain—provides a compelling strategy to enhance the potency, selectivity, and metabolic stability of therapeutic peptides and small molecules. While detailed experimental data on this specific molecule remains sparse in the public domain, its synthesis and application can be confidently guided by established principles of organic and medicinal chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic incorporation of unique building blocks like L-3-cyclobutylalanine will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837–4843. [Link]

-

Sergeiko, A., Poroikov, V., Hanuš, L., & Dembitsky, V. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–36. [Link]

- deRoco, K. L., Monteleone, L. R., & Schepartz, A. (2019). The path to proteome-wide incorporation of noncanonical amino acids in bacteria. Current Opinion in Chemical Biology, 48, 70–77.

-

Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

- Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanol.

-

Hong, K., & Liu, P. (2017). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. ACS Catalysis, 7(8), 5434–5453. [Link]

- Google Patents. (n.d.). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

-

Willemsen, J. J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

Sources

An In-Depth Technical Guide to the Synthetic Strategies for (S)-2-Amino-3-cyclobutylpropanoic Acid

Abstract

(S)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique cyclobutyl moiety imparts conformational rigidity and lipophilicity to peptide-based therapeutics, often leading to enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing the enantiomerically pure (S)-isomer of this important amino acid. Three core strategies are discussed in detail: chiral auxiliary-mediated diastereoselective alkylation, catalytic asymmetric hydrogenation of a dehydroamino acid precursor, and enzymatic kinetic resolution of a racemic mixture. For each approach, this guide delves into the underlying mechanistic principles, provides detailed experimental protocols, and presents a comparative analysis of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, enabling the informed selection and implementation of the most suitable synthetic route for their specific needs.

Introduction: The Significance of this compound in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide and small molecule drug candidates is a well-established strategy to modulate their pharmacological properties. The cyclobutyl group, in particular, offers a unique combination of steric bulk and conformational constraint that can significantly influence the binding affinity and selectivity of a molecule for its biological target. This compound, also known as (S)-β-cyclobutylalanine, provides a scaffold that can mimic the side chains of natural amino acids like leucine, while introducing a greater degree of structural pre-organization. This can lead to peptides with enhanced resistance to proteolytic degradation and improved pharmacokinetic profiles.

The stereochemistry at the α-carbon is crucial for biological activity, with the (S)-enantiomer typically being the desired isomer for incorporation into L-peptide frameworks. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of paramount importance. This guide will explore the three most prevalent and effective strategies to achieve this synthetic goal.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classical yet highly reliable approach introduces chirality by temporarily attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction, after which it is cleaved to yield the desired enantiomerically enriched amino acid. The Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose[1][2].

Mechanistic Rationale

The success of this method hinges on the formation of a rigid, chelated enolate intermediate. Upon deprotonation of the N-acylated oxazolidinone, the lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, along with the steric hindrance imposed by the substituent on the chiral auxiliary (e.g., a benzyl group at the 4-position of the oxazolidinone), effectively blocks one face of the enolate. Consequently, the incoming electrophile, in this case, cyclobutylmethyl bromide, can only approach from the less sterically encumbered face, leading to a highly diastereoselective alkylation[3][4]. The (S)-configuration of the final amino acid is achieved by selecting the appropriate enantiomer of the chiral auxiliary. Subsequent hydrolysis of the acylated auxiliary releases the target amino acid[5].

Caption: Workflow for the synthesis of this compound using an Evans chiral auxiliary.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

In a separate flask, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF.

-

Add the bromoacetyl bromide solution dropwise to the lithiated oxazolidinone solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-(bromoacetyl)-(S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise, and stir the mixture for 30-60 minutes at this temperature to form the enolate.

-

Add cyclobutylmethyl bromide (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography or by crystallization to yield this compound.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. This approach involves the enantioselective reduction of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.

Mechanistic Rationale

The key to this method is the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the double bond. For the synthesis of this compound, a suitable precursor is (Z)-2-acetamido-3-cyclobutylacrylic acid. The substrate coordinates to the chiral rhodium catalyst (e.g., Rh(I) complexed with a DuPhos ligand) through the double bond and the amide carbonyl oxygen. This bidentate coordination creates a rigid five-membered ring intermediate. The chiral environment created by the phosphine ligand then dictates the facial selectivity of the subsequent oxidative addition of hydrogen and its migratory insertion, leading to the formation of the (S)-enantiomer with high enantiomeric excess[6][7].

Caption: Key steps in the catalytic asymmetric hydrogenation of a dehydroamino acid precursor.

Experimental Protocol

Step 1: Synthesis of the Dehydroamino Acid Precursor

-

Condense cyclobutanecarboxaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate (Erlenmeyer-Plöchl reaction).

-

Reflux the mixture for several hours.

-

Upon cooling, the azlactone intermediate precipitates. Hydrolyze the azlactone with aqueous sodium carbonate to yield (Z)-2-acetamido-3-cyclobutylacrylic acid.

-

The product can be purified by recrystallization.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reaction vessel, dissolve (Z)-2-acetamido-3-cyclobutylacrylic acid (1.0 eq) in a degassed solvent such as methanol or isopropanol.

-

Add a catalytic amount of a chiral rhodium catalyst, for example, [Rh(COD)(R,R-Me-DuPhos)]BF₄ (0.1-1 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

-

The enantiomeric excess of the N-acetylated product can be determined by chiral HPLC or GC analysis.

Step 3: Deprotection

-

Hydrolyze the N-acetyl group by refluxing the product from the previous step in an aqueous acid solution (e.g., 6 M HCl).

-

After cooling, the product can be isolated by crystallization or ion-exchange chromatography to give this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an attractive "green" chemistry approach that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. For amino acid synthesis, aminoacylases are commonly employed to selectively hydrolyze the N-acyl group of the L-enantiomer in a racemic mixture of N-acyl-D,L-amino acids[8][9].

Mechanistic Rationale

The enzyme, such as Acylase I from Aspergillus oryzae, possesses a chiral active site that preferentially binds and catalyzes the hydrolysis of the N-acetyl group from the (S)-amino acid. The (R)-enantiomer is a poor substrate and remains largely unreacted. This difference in reaction rates allows for the separation of the desired (S)-amino acid from the unreacted (R)-N-acetylamino acid based on their different chemical and physical properties (e.g., solubility and charge)[10].

Caption: Schematic of the enzymatic kinetic resolution of a racemic N-acetyl amino acid.

Experimental Protocol

Step 1: Preparation of Racemic N-acetyl-2-amino-3-cyclobutylpropanoic acid

-

Synthesize racemic 2-amino-3-cyclobutylpropanoic acid via a standard method such as the Strecker synthesis starting from cyclobutanecarboxaldehyde, followed by hydrolysis.

-

Acetylate the racemic amino acid with acetic anhydride in an aqueous solution under basic conditions (e.g., with sodium bicarbonate or sodium hydroxide).

-

Acidify the reaction mixture to precipitate the N-acetylated product, which can be collected by filtration and recrystallized.

Step 2: Enzymatic Resolution

-

Dissolve the racemic N-acetyl-2-amino-3-cyclobutylpropanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Add a catalytic amount of aminoacylase (e.g., from Aspergillus oryzae). The enzyme may be used in its free form or immobilized on a solid support for easier recovery and reuse.

-

Incubate the mixture at an optimal temperature for the enzyme (typically 30-40 °C) with gentle stirring.

-

Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., by HPLC or a ninhydrin assay). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining starting material.

-

Once the desired conversion is reached, terminate the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).

Step 3: Separation and Isolation

-

Separate the resulting this compound from the unreacted (R)-N-acetyl-2-amino-3-cyclobutylpropanoic acid. This can be achieved by:

-

Acidifying the solution to pH ~5, where the free amino acid has minimal solubility and may precipitate.

-

Utilizing ion-exchange chromatography, where the zwitterionic amino acid and the anionic N-acetylated amino acid will have different retention behaviors.

-

Solvent extraction at different pH values.

-

-

The isolated (S)-amino acid can be further purified by recrystallization. The recovered (R)-N-acetyl amino acid can be racemized and recycled for subsequent resolutions.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical Yield (Enantiopure Product) | Typical Enantiomeric Excess (ee) |

| Chiral Auxiliary | High reliability and predictability of stereochemical outcome. Well-established and widely applicable methodology. | Stoichiometric use of the chiral auxiliary. Multiple synthetic steps (attachment and removal). | 60-80% | >98% |

| Asymmetric Hydrogenation | High atom economy. Catalytic use of the chiral source. Potentially fewer steps. | Requires specialized high-pressure equipment. Chiral catalysts can be expensive. Substrate-specific catalyst optimization may be needed. | 70-95% | >95% |

| Enzymatic Resolution | "Green" and environmentally friendly. High enantioselectivity. Mild reaction conditions. | Theoretical maximum yield is 50% (unless coupled with racemization). Requires synthesis of the racemic starting material. Enzyme stability and cost can be factors. | 40-48% | >99% |

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several robust methodologies. The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of specialized equipment, cost considerations, and the specific requirements for enantiomeric purity.

-

Chiral auxiliary-mediated diastereoselective alkylation offers a highly reliable and predictable method, particularly for laboratory-scale synthesis where high stereopurity is paramount.

-

Catalytic asymmetric hydrogenation represents a more atom-economical and scalable approach, making it attractive for larger-scale production, provided that the initial investment in catalysts and equipment is feasible.

-

Enzymatic kinetic resolution provides an environmentally benign and highly enantioselective route, which is particularly advantageous when "green" chemistry principles are a priority.

By understanding the principles, protocols, and comparative merits of these core synthetic strategies, researchers and drug development professionals can make informed decisions to efficiently access this valuable and unique chiral building block for their research and development endeavors.

References

-

Imamoto, T., et al. (2016). Rh-Catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(5), 1453-1463. [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 707. [Link]

-

ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. Retrieved from [Link]

-

ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

-

Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(45), 11240-11252. [Link]

-

Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Retrieved from [Link]

-

ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita–Baylis–Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

-

PubMed. (2015). Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. Retrieved from [Link]

-

ACS Publications. (2002). Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism*. Retrieved from [Link]

-

ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link]

-

RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

-

PubMed. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Retrieved from [Link]

-

Harvard University. (n.d.). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link]

- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids.

-

ResearchGate. (n.d.). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation.... Retrieved from [Link]

-

PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved from [Link]

-

PubMed. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Retrieved from [Link]

-

PubMed. (n.d.). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. Retrieved from [Link]

-

LookChem. (n.d.). (S)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). (S)-4-Benzyl-2-oxazolidinone | Request PDF. Retrieved from [Link]

-

R Discovery. (2016). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Revisiting D-Acylases for D-Amino Acid Production. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid. Retrieved from [Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. Mechanism of asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes: Large-scale experimental and computational study - East China Normal University [pure.ecnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Role of (S)-2-Amino-3-cyclobutylpropanoic Acid in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have become indispensable tools in this endeavor, offering a chemical space far beyond the canonical 20 proteinogenic amino acids.[1][2] Among these, conformationally constrained analogs have garnered significant attention for their ability to pre-organize a molecule into its bioactive conformation. This guide provides an in-depth technical exploration of (S)-2-Amino-3-cyclobutylpropanoic acid, a unique UAA whose cyclobutyl moiety imparts valuable properties for drug design. We will dissect the strategic rationale for its use, its impact on pharmacological profiles, key synthetic considerations, and its application in the development of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides and small molecules often possess a high degree of conformational flexibility. While this allows for dynamic interactions with biological targets, it comes at an entropic cost upon binding. The molecule must "pay" a penalty to adopt the specific, rigid conformation required for optimal interaction with a receptor or enzyme active site. By incorporating rigid structural elements, such as the cyclobutyl group in this compound, medicinal chemists can limit the number of available low-energy conformations.[3]

This strategy, known as conformational constraint, offers several key advantages:

-

Enhanced Potency: By pre-organizing the pharmacophore into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and potency.[4]

-

Improved Selectivity: Different receptor subtypes may require distinct ligand conformations. A constrained analog can be designed to fit one receptor subtype preferentially over others, thereby reducing off-target effects.[5]

-

Increased Metabolic Stability: The steric bulk and unnatural structure of the cyclobutyl group can shield adjacent peptide bonds from proteolytic degradation, increasing the molecule's half-life in vivo.[6]

-

Favorable Physicochemical Properties: The introduction of a C(sp³)-rich cyclobutyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, reduced promiscuity, and overall better clinical success rates.[7][8]

The cyclobutyl ring itself is a particularly interesting scaffold. It is the second most strained saturated monocarbocycle, which gives it a unique, puckered three-dimensional structure.[7] This defined geometry can be exploited to orient key pharmacophoric groups in specific vectors, filling hydrophobic pockets within a target protein or acting as a rigid linker.[4][7]

The Cyclobutyl Moiety in Action: Applications and Impact

The unique structural features of the cyclobutyl group have made it an influential component in drug design across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[9][10] While this compound is a specialized building block, the principles of its utility are demonstrated in numerous cyclobutane-containing drugs and clinical candidates.

Peptidomimetics and Enzyme Inhibition

A primary application of this compound is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[6] When substituted for a natural amino acid like Leucine or Methionine, the cyclobutylalanine analog can rigidly position the side chain, probing the topology of a binding pocket.

Consider a hypothetical protease inhibitor where a P2 Leucine residue is critical for binding. The flexible isobutyl side chain of Leucine can adopt multiple conformations. Replacing it with this compound locks the side chain's orientation, which can lead to a more favorable interaction within the S2 pocket of the protease. This strategy has been proven effective in designing potent inhibitors for various proteases.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption [label="Fig. 1: Conformational constraint enhancing binding affinity.", shape=plaintext, fontsize=10];

Quantitative Impact on Biological Activity

The true value of this approach is quantified by comparing the biological activity of constrained vs. unconstrained analogs. The following table summarizes hypothetical data for a series of kinase inhibitors, illustrating the potential impact of incorporating this compound.

| Compound ID | Modification at Position X | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| Lead-01 | L-Leucine | 150 | 450 | 3x |

| Analog-02 | L-Alanine | >10,000 | >10,000 | - |

| Analog-03 | (S)-2-Amino-3-cyclopropylpropanoic acid | 85 | 935 | 11x |

| Analog-04 | This compound | 12 | 3,600 | 300x |

| Analog-05 | (S)-2-Amino-3-cyclopentylpropanoic acid | 45 | 810 | 18x |

Data is illustrative and for conceptual purposes only.

In this example, replacing Leucine with the cyclobutyl analog not only increased potency against the target Kinase A by over 12-fold but also dramatically improved selectivity against the off-target Kinase B by 100-fold. This highlights how the specific puckered geometry of the cyclobutane ring can be uniquely suited to a specific protein topology compared to other cycloalkanes.

Synthesis and Experimental Protocols

The practical application of this compound relies on its efficient and stereochemically controlled synthesis. While multiple routes exist, a common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent.

General Synthetic Workflow

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound via asymmetric alkylation.

Materials:

-

(2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-pyrazine (Schöllkopf Auxiliary)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

(Bromomethyl)cyclobutane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6 M and 1 M

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

-

Standard glassware for anhydrous reactions

Procedure:

-

Anion Formation: Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 30 minutes.

-

Alkylation: Add a solution of (bromomethyl)cyclobutane (1.2 eq) in anhydrous THF dropwise to the anion solution. The color will gradually fade. Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

-

Work-up & Quench: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diastereomeric product.

-

Hydrolysis & Chiral Auxiliary Removal: Reflux the crude product in 6 M HCl for 6 hours. This step hydrolyzes the pyrazine ring and liberates the free amino acid.

-

Purification: Cool the hydrolyzed solution and concentrate it. Redissolve the residue in water and apply it to a column of Dowex 50WX8 resin (H⁺ form). Wash the column extensively with water to remove impurities.

-

Isolation: Elute the desired amino acid from the resin using aqueous ammonia (2 M). Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

-

Final Product: Combine the product-containing fractions and concentrate in vacuo. Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound as a white solid.

-

Validation: Confirm the structure, purity, and stereochemistry via ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC analysis.

Conclusion and Future Outlook

This compound is more than just another unnatural amino acid; it is a strategic tool for overcoming fundamental challenges in drug discovery. Its ability to impart conformational rigidity provides a direct pathway to improving potency, selectivity, and metabolic stability.[3][5][6] The unique puckered geometry of the cyclobutyl ring offers distinct advantages over both linear alkyl groups and other cycloalkanes, making it a valuable component in the medicinal chemist's toolkit for creating precisely tailored therapeutics.[7] As synthetic methodologies become more robust and our understanding of protein-ligand interactions deepens, the rational incorporation of building blocks like this compound will continue to be a cornerstone of designing safer and more effective medicines.

References

-

Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: [Link]

-

Kaur, H., Chundawat, T. S., & Singh, G. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(15), 5789. Available at: [Link]

-

Jiménez, A. I., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5195. Available at: [Link]

-

Tourwé, D., et al. (2016). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Methods in Molecular Biology. Available at: [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. Available at: [Link]

-

Koolman, H. F., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

Wang, Y., et al. (2023). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry. Available at: [Link]

-

Koolman, H. F., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Taneva, S. G., & Al-Zuhairi, A. J. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(1), 3-17. Available at: [Link]

-

Burgess, K. (2002). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 35(11), 954-961. Available at: [Link]

-

Aina, O. H., Liu, R., & Marik, J. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Expert Opinion on Drug Discovery, 11(7), 665-677. Available at: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Beyond Nature's Alphabet: A Technical Guide to Unnatural Amino Acids in Peptide Design

Abstract

The twenty canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the possible chemical diversity available for peptide and protein engineering. The incorporation of unnatural amino acids (Uaas), also known as non-canonical or non-proteinogenic amino acids, into peptide sequences is a transformative strategy in drug discovery and chemical biology.[1][2] By moving beyond nature's toolkit, researchers can rationally design peptides with enhanced therapeutic properties, including improved stability, greater potency, novel functionalities, and optimized pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the core principles, methodologies, and applications of Uaa incorporation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to overcome the limitations of natural peptides and engineer next-generation therapeutics.[3][5][6]

Introduction: The Rationale for Expanding the Genetic Alphabet

Peptides are highly sought-after therapeutic agents due to their high selectivity and low toxicity.[4] However, their utility is often hampered by inherent weaknesses, such as susceptibility to enzymatic degradation, poor membrane permeability, and short in-vivo half-lives.[7][][9] Unnatural amino acids offer a direct solution to these challenges.[3][] These synthetically derived or naturally occurring non-encoded amino acids provide a vast and versatile chemical toolbox to modify peptide backbones and side chains.[1][10]

The strategic incorporation of a Uaa can confer a multitude of advantages:

-

Enhanced Proteolytic Stability: Modifications like N-methylation or the use of D-amino acids can block cleavage sites for proteases, significantly extending the peptide's half-life.[4][7][11]

-

Conformational Constraint: Uaas can lock a peptide into its bioactive conformation, increasing receptor affinity and potency.[2]

-

Improved Pharmacokinetics: Tailoring lipophilicity and hydrogen bonding capacity can enhance membrane permeability and oral bioavailability.[3][4][7]

-